molecular formula C18H11F6N3O4S2 B15005047 4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide

4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide

Cat. No.: B15005047
M. Wt: 511.4 g/mol
InChI Key: FFBUWPWIKGNMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups These functional groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with an appropriate thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques, such as recrystallization or chromatography, to isolate the final product. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethoxy)benzenesulfonyl chloride
  • 2-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

Compared to these similar compounds, 1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA possesses a unique combination of functional groups that confer distinct electronic and steric properties.

Properties

Molecular Formula

C18H11F6N3O4S2

Molecular Weight

511.4 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]sulfonyl-3-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C18H11F6N3O4S2/c19-17(20,21)11-3-1-2-10(8-11)14-9-32-16(25-14)26-15(28)27-33(29,30)13-6-4-12(5-7-13)31-18(22,23)24/h1-9H,(H2,25,26,27,28)

InChI Key

FFBUWPWIKGNMRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.